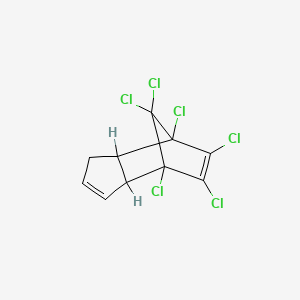

Chlordene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chlordane, also known as octachlorohexahydromethanoindene, is an organochlorine compound with the molecular formula and a CAS number of 57-74-9. Initially developed in the late 1940s by Velsicol Chemical Corporation, it was primarily used as a pesticide for agricultural crops and termite control in residential settings until its ban in the United States in 1988 due to environmental and health concerns . Chlordane appears as a viscous, colorless to amber liquid with a mild odor, although it is often described as odorless. It is insoluble in water but highly soluble in organic solvents, making it effective as a contact insecticide .

Chlorden is a toxic compound with several safety concerns:

- Acute toxicity: Exposure to high levels of Chlorden can cause nervous system problems, including tremors, seizures, and even death ().

- Chronic toxicity: Long-term exposure to Chlorden has been linked to various health problems, including cancer and neurological disorders ().

- Environmental impact: Chlorden is persistent in the environment and can accumulate in the food chain, posing a risk to wildlife ().

Insecticidal Properties

Early research focused on Chlorden's insecticidal properties. Studies demonstrated its efficacy against various insects, including grasshoppers, beetles, and termites []. This led to its widespread adoption in agriculture for crop protection.

However, further research identified limitations. Chlorden exhibited broad-spectrum toxicity, harming beneficial insects alongside target pests []. Additionally, its persistence in the environment raised concerns about bioaccumulation, the process where toxins accumulate in organisms as they move up the food chain [].

Environmental Impact Studies

Scientific research played a crucial role in uncovering Chlorden's negative environmental impact. Studies documented its persistence in soil and water, highlighting its potential to contaminate ecosystems []. Additionally, research showed its ability to bioaccumulate in fish and wildlife, posing a threat to predator species [].

Chlordane is produced through the chlorination of chlordene, which involves the reaction of hexachlorocyclopentadiene with cyclopentadiene to form an adduct that is subsequently chlorinated. The primary products are various isomers of chlordane, including alpha and beta forms, as well as other related compounds such as heptachlor and nonachlor . Chlordane can decompose when exposed to strong oxidizers or alkaline agents, resulting in toxic gases such as carbon monoxide and hydrogen chloride .

Chlordane exhibits significant biological activity, primarily as a neurotoxin. It disrupts normal neurotransmission by inhibiting gamma-aminobutyric acid (GABA), leading to symptoms such as tremors, convulsions, and potential long-term neurological damage . Chronic exposure has been linked to various health issues, including liver damage and increased risk of certain cancers, particularly non-Hodgkin lymphoma . Its persistence in the environment and bioaccumulation in fatty tissues further exacerbate its toxicological profile.

The synthesis of chlordane involves multiple steps:

- Formation of Chlordene: Hexachlorocyclopentadiene reacts with cyclopentadiene via a Diels-Alder reaction to produce chlordene.

- Chlorination: The chlordene undergoes chlorination to yield chlordane and its isomers. This process can yield a mixture containing over 140 different compounds .

- Purification: The technical grade of chlordane typically contains 60-75% chlordane along with other chlorinated cyclodienes like heptachlor and nonachlor .

Chlordane was predominantly used for:

- Pesticide: Effective against termites and various agricultural pests.

- Residential Termiticide: Applied extensively for termite control in homes until its ban.

- Agricultural Use: Utilized on crops like corn and citrus before being banned for such applications due to health risks .

Studies have shown that chlordane interacts adversely with various biological systems:

- Neurotoxic Effects: Exposure leads to neurological symptoms including headaches, dizziness, and tremors .

- Endocrine Disruption: Chlordane exposure has been associated with metabolic disorders such as diabetes and insulin resistance .

- Carcinogenic Potential: Classified by the Environmental Protection Agency as a probable human carcinogen based on animal studies linking it to liver cancer .

Chlordane belongs to a class of compounds known as chlorinated cyclodienes. Some similar compounds include:

| Compound | Molecular Formula | CAS Number | Key Characteristics |

|---|---|---|---|

| Aldrin | 309-00-2 | Metabolizes into dieldrin; used as an insecticide. | |

| Dieldrin | 60-57-1 | More toxic than aldrin; used in agriculture. | |

| Heptachlor | 76-44-8 | Used similarly to chlordane; metabolizes into heptachlor epoxide. | |

| Endrin | 72-20-8 | Highly toxic; used in agriculture but banned in many regions. |

Uniqueness of Chlordane:

Chlordane's unique structure—characterized by eight chlorine atoms—enhances its stability and persistence in the environment compared to other cyclodienes. Its ability to bioaccumulate makes it particularly hazardous, leading to long-term ecological impacts even after its use has ceased .

Purity

XLogP3

Exact Mass

LogP

log Kow = 5.57

Appearance

Storage

UNII

GHS Hazard Statements

H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (92.68%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (92.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

General Manufacturing Information

MFR BY CONDENSING HEXACHLOROCYCLOPENTADIENE, MADE BY CHLORINATING PENTANES: US PATENT 2,509,160, OR CYCLOPENTADIENE: US PATENT 2,606,910, WITH CYCLOPENTADIENE TO PRODUCE CHLORDENE ... .

A new method is developed to synthesize chlordene. Cyclopentadiene and sodium hypochlorite are reacted at 20-40 °C. The reaction product is collected from the liquid phase and reacted with cyclopentadiene. The reaction product is then chlorinated to obtain chlordene.

CYCLODIENE INSECTICIDES ARE HIGHLY CHLORINATED CYCLIC HYDROCARBONS WITH ENDOMETHYLENE BRIDGED STRUCTURES PREPARED BY DIELS-ALDER DIENE REACTION. DEVELOPMENT OF THESE MATERIALS RESULTED FROM HYMAN'S DISCOVERY IN 1945 OF CHLORDENE, THE ADDUCT OF HEXACHLOROCYCLOPENTADIENE & CYCLOPENTADIENE.

CHLORDENE IS AN INTERMEDIATE IN PRODUCTION OF THE INSECTICIDE CHLORDANE, & IS A MINOR CONSTITUENT OF LOW INSECTICIDAL ACTIVITY IN TECHNICAL CHLORDANE.

Termite-control agents are dispersed or dissolved in lubrication oils containing anionic and nonionic surfactants to yield a preparation having a high penetration rate into wood. A composition containing chlordene 50, polyoxyethylene alkylphenol ether-calcium dodecylbenzenesulfonate mixture 10, and lubricating oil 40% is given as an example.

Analytic Laboratory Methods

Interactions

Epinephrine is contraindicated since it may induce ventricular fibrillation due to the sensition of the myocardium by the chlorinated hydrocarbons. /Chlorinated hydrocarbon insecticides/

Dates

2: Simond AE, Houde M, Lesage V, Verreault J. Temporal trends of PBDEs and emerging flame retardants in belugas from the St. Lawrence Estuary (Canada) and comparisons with minke whales and Canadian Arctic belugas. Environ Res. 2017 Jul;156:494-504. doi: 10.1016/j.envres.2017.03.058. Epub 2017 Apr 26. PubMed PMID: 28419962.

3: Gallistl C, Lok B, Schlienz A, Vetter W. Polyhalogenated compounds (chlorinated paraffins, novel and classic flame retardants, POPs) in dishcloths after their regular use in households. Sci Total Environ. 2017 Oct 1;595:303-314. doi: 10.1016/j.scitotenv.2017.03.217. Epub 2017 Apr 4. PubMed PMID: 28384585.

4: Brasseur C, Pirard C, L'homme B, De Pauw E, Focant JF. Measurement of Emerging Dechloranes in Human Serum Using Modulated Gas Chromatography Coupled to Electron Capture Negative Ionization Time-of-Flight Mass Spectrometry. Rapid Commun Mass Spectrom. 2016 Sep 21. doi: 10.1002/rcm.7745. [Epub ahead of print] PubMed PMID: 27654949.

5: L'Homme B, Calaprice C, Calvano CD, Zambonin C, Leardi R, Focant JF. Ultra-trace measurement of Dechloranes to investigate food as a route of human exposure. Chemosphere. 2015 Nov;139:525-33. doi: 10.1016/j.chemosphere.2015.07.043. Epub 2015 Aug 24. PubMed PMID: 26313934.

6: Wang DG, Guo MX, Pei W, Byer JD, Wang Z. Trophic magnification of chlorinated flame retardants and their dechlorinated analogs in a fresh water food web. Chemosphere. 2015 Jan;118:293-300. PubMed PMID: 25463253.

7: Purnomo AS, Putra SR, Shimizu K, Kondo R. Biodegradation of heptachlor and heptachlor epoxide-contaminated soils by white-rot fungal inocula. Environ Sci Pollut Res Int. 2014 Oct;21(19):11305-12. doi: 10.1007/s11356-014-3026-1. Epub 2014 May 20. PubMed PMID: 24840358.

8: Houde M, Berryman D, de Lafontaine Y, Verreault J. Novel brominated flame retardants and dechloranes in three fish species from the St. Lawrence River, Canada. Sci Total Environ. 2014 May 1;479-480:48-56. doi: 10.1016/j.scitotenv.2014.01.105. Epub 2014 Feb 15. PubMed PMID: 24534698.

9: Brasseur C, Pirard C, Scholl G, De Pauw E, Viel JF, Shen L, Reiner EJ, Focant JF. Levels of dechloranes and polybrominated diphenyl ethers (PBDEs) in human serum from France. Environ Int. 2014 Apr;65:33-40. doi: 10.1016/j.envint.2013.12.014. Epub 2014 Jan 15. PubMed PMID: 24440800.

10: de la Torre A, Alonso MB, Martínez MA, Sanz P, Shen L, Reiner EJ, Lailson-Brito J, Torres JP, Bertozzi C, Marigo J, Barbosa L, Cremer M, Secchi E, Malm O, Eljarrat E, Barceló D. Dechlorane-related compounds in franciscana dolphin (Pontoporia blainvillei) from southeastern and southern coast of Brazil. Environ Sci Technol. 2012 Nov 20;46(22):12364-72. doi: 10.1021/es302934p. Epub 2012 Oct 12. PubMed PMID: 23016984.

11: Xiao P, Mori T, Kondo R. Biotransformation of the organochlorine pesticide trans-chlordane by wood-rot fungi. N Biotechnol. 2011 Dec 15;29(1):107-15. doi: 10.1016/j.nbt.2011.06.013. Epub 2011 Jun 28. PubMed PMID: 21718811.

12: Shen L, Reiner EJ, Helm PA, Marvin CH, Hill B, Zhang X, Macpherson KA, Kolic TM, Tomy GT, Brindle ID. Historic trends of dechloranes 602, 603, 604, dechlorane plus and other norbornene derivatives and their bioaccumulation potential in lake ontario. Environ Sci Technol. 2011 Apr 15;45(8):3333-40. doi: 10.1021/es104328r. Epub 2011 Mar 24. PubMed PMID: 21434636.

13: Shen L, Reiner EJ, MacPherson KA, Kolic TM, Helm PA, Richman LA, Marvin CH, Burniston DA, Hill B, Brindle ID, McCrindle R, Chittim BG. Dechloranes 602, 603, 604, Dechlorane Plus, and Chlordene Plus, a newly detected analogue, in tributary sediments of the Laurentian Great Lakes. Environ Sci Technol. 2011 Jan 15;45(2):693-9. doi: 10.1021/es1027844. Epub 2010 Dec 6. PubMed PMID: 21133428.

14: Bandala ER, Andres-Octaviano J, Pastrana P, Torres LG. Removal of aldrin, dieldrin, heptachlor, and heptachlor epoxide using activated carbon and/or Pseudomonas fluorescens free cell cultures. J Environ Sci Health B. 2006;41(5):553-69. PubMed PMID: 16785166.

15: Carr RL, Couch TA, Liu J, Coats JR, Chambers JE. The interaction of chlorinated alicyclic insecticides with brain GABA(A) receptors in channel catfish (Ictalurus punctatus). J Toxicol Environ Health A. 1999 Apr 23;56(8):543-53. PubMed PMID: 10321384.

16: Simpson CD, Wilcock RJ, Smith TJ, Wilkins AL, Langdon AG. Determination of octanol-water partition coefficients for the major components of technical chlordane. Bull Environ Contam Toxicol. 1995 Jul;55(1):149-53. PubMed PMID: 7663085.

17: Elia VJ, Clark CS, Majeti VA, Gartside PS, MacDonald T, Richdale N, Meyer CR, Van Meer GL, Hunninen K. Hazardous chemical exposure at a municipal wastewater treatment plant. Environ Res. 1983 Dec;32(2):360-71. PubMed PMID: 6641669.

18: Lurker PA, Clark CS, Elia VJ, Gartside PS, Kinman RN. Worker exposure to chlorinated organic compounds from the activated-sludge wastewater treatment process. Am Ind Hyg Assoc J. 1983 Feb;44(2):109-12. PubMed PMID: 6837435.

19: Horii S, Miyazaki T, Kaneko S, Akiyama K, Yamagishi T. Identification of gamma-chlordene in freshwater fish from the Tama River (Japan). Bull Environ Contam Toxicol. 1981 Feb;26(2):254-7. PubMed PMID: 7248549.

20: Doherty MJ, Khan MA. Hepatic microsomal mixed-function oxidase in the frog, Xenopus laevis. Comp Biochem Physiol C. 1981;68C(2):221-8. PubMed PMID: 6112107.